molecular formula C18H15N3O2 B15189224 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) CAS No. 82371-94-6

1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime)

Cat. No.: B15189224
CAS No.: 82371-94-6
M. Wt: 305.3 g/mol
InChI Key: AINPPRUXBGTIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) typically involves multi-step organic reactions. The starting materials often include indole derivatives and specific reagents that facilitate the formation of the desired structure. Common synthetic routes may involve:

    Condensation reactions: Combining indole derivatives with aldehydes or ketones under acidic or basic conditions.

    Oxime formation: Reacting the intermediate product with hydroxylamine to form the oxime group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studying its biological activity and potential as a therapeutic agent.

    Medicine: Investigating its potential use in drug development for treating various diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) involves its interaction with specific molecular targets and pathways. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Serotonin: A neurotransmitter derived from indole.

Properties

CAS No.

82371-94-6

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-[2-(methoxyamino)-1-methylindol-3-yl]indol-3-one

InChI

InChI=1S/C18H15N3O2/c1-21-14-10-6-4-8-12(14)15(18(21)20-23-2)16-17(22)11-7-3-5-9-13(11)19-16/h3-10,20H,1-2H3

InChI Key

AINPPRUXBGTIIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1NOC)C3=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.